

# An In-depth Technical Guide to the Chemical and Physical Properties of Methomyl

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## Compound of Interest

Compound Name: Methomyl

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **methomyl**, a broad-spectrum carbamate insecticide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for modeling, safety assessment, and environmental fate analysis.

## Chemical Identity and Structure

**Methomyl**, with the IUPAC name methyl N-(methylcarbamoyloxy)ethanimidothioate, is a white crystalline solid characterized by a slight sulfurous odor.<sup>[1][2][3]</sup> It belongs to the carbamate class of pesticides and functions as a reversible acetylcholinesterase inhibitor.<sup>[1][4]</sup>

Identifier	Value
IUPAC Name	methyl N-(methylcarbamoyloxy)ethanimidothioate[1]
CAS Number	16752-77-5[2][5]
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O <sub>2</sub> S[1][3]
Molecular Weight	162.21 g/mol [1][2]
Synonyms	Lannate, Nudrin, S-methyl N-(methylcarbamoyloxy) thioacetimidate[2][6]
Chemical Structure	(Z)-Methomyl is the thermodynamically favored isomer[7][8]

## Physicochemical Properties

The physicochemical properties of **methomyl** are crucial for understanding its environmental behavior, including its transport, persistence, and bioavailability. These properties are summarized in the tables below.

## Physical Properties

Property	Value	Conditions
Physical State	Crystalline solid[6][9]	Ambient
Color	White[9]	-
Odor	Slight sulfurous[2][9]	-
Melting Point	77 - 79 °C (172 - 174 °F)[1][3] [9]	-
Boiling Point	Decomposes above 136 °C[10]	-
Density	1.2946 g/cm <sup>3</sup> [1][3]	at 24-25 °C[1]
Vapor Pressure	0.72 mPa (5.4 x 10 <sup>-6</sup> mmHg) [9][11]	at 25 °C[9]
Henry's Law Constant	2.1 × 10 <sup>-11</sup> atm·m <sup>3</sup> /mol[9]	at 25 °C

## Solubility Properties

Property	Value	Conditions
Water Solubility	54.7 - 58.0 g/L[1][2][9]	at 25 °C[1][2]
Methanol Solubility	1000 g/L[9]	at 25 °C
Acetone Solubility	720 - 730 g/L[6][9]	at 25 °C
Ethanol Solubility	420 g/L[9]	at 25 °C
Isopropanol Solubility	220 g/L[9]	at 25 °C
Toluene Solubility	30 g/L[9]	at 25 °C
Octanol-Water Partition Coefficient (log K <sub>ow</sub> )	0.6 - 1.24[9][12]	-

## Experimental Protocols

The following sections detail generalized methodologies for determining key physicochemical properties of **methomyl**. These protocols are based on standard laboratory techniques and

OECD guidelines.

## Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a Thiele tube or a digital melting point apparatus.[\[2\]](#)[\[3\]](#)

- **Sample Preparation:** A small amount of dry, finely powdered **methomyl** is packed into a capillary tube to a height of 1-2 mm.[\[6\]](#)
- **Apparatus Setup (Thiele Tube):** The capillary tube is attached to a calibrated thermometer. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil) within a Thiele tube.[\[3\]](#)
- **Heating:** The side arm of the Thiele tube is heated gently and uniformly with a Bunsen burner. The heating rate should be slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[\[3\]](#)
- **Observation:** The temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire solid mass turns into a clear liquid ( $T_2$ ) are recorded. The melting point is reported as the range  $T_1 - T_2$ .[\[13\]](#)
- **Apparatus Setup (Digital Apparatus):** The prepared capillary is inserted into the heating block of the apparatus. The heating rate is set, and the sample is observed through a magnifying lens. The start and end temperatures of melting are recorded automatically or manually.[\[2\]](#)

## Water Solubility Determination (Flask Method - OECD 105)

This method is suitable for substances with solubilities above  $10^{-2}$  g/L, such as **methomyl**.[\[11\]](#)[\[14\]](#)[\[15\]](#)

- **Equilibration:** An excess amount of **methomyl** is added to a flask containing purified water (e.g., deionized).
- **Temperature Control:** The flask is agitated in a constant temperature bath, maintained at a standard temperature, typically 20 °C or 25 °C, for a sufficient duration to reach equilibrium

(e.g., 24-48 hours).[\[11\]](#)[\[16\]](#)

- Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved solid settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.
- Concentration Analysis: The concentration of **methomyl** in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[14\]](#)
- Replicates: The experiment is performed in replicate to ensure the precision of the measurement. The pH of the solution should also be recorded.

## Octanol-Water Partition Coefficient (Shake Flask Method - OECD 107)

This protocol determines the log  $K_{ow}$ , a measure of a chemical's lipophilicity.[\[17\]](#)

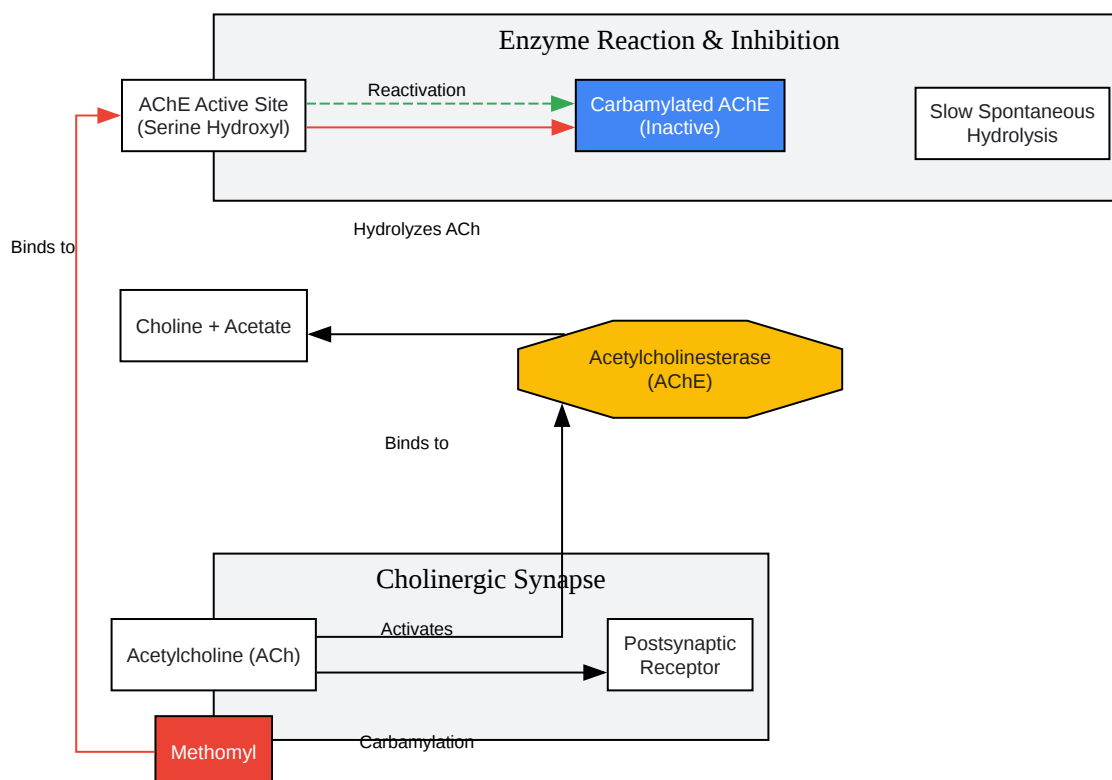
- Solvent Preparation: 1-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
- Test Solution Preparation: A stock solution of **methomyl** is prepared in either water or 1-octanol.
- Partitioning: A measured volume of the stock solution is added to a separatory funnel containing known volumes of both pre-saturated 1-octanol and water. The ratio of the volumes is chosen based on the expected  $K_{ow}$ .[\[17\]](#)
- Equilibration: The funnel is shaken gently for a period sufficient to reach equilibrium, avoiding the formation of emulsions.
- Phase Separation: The mixture is allowed to stand until the octanol and water layers are clearly separated. Centrifugation may be used to aid separation.
- Concentration Analysis: The concentration of **methomyl** in both the aqueous and octanol phases is determined by a suitable analytical method like HPLC.[\[17\]](#)

- Calculation: The  $K_{ow}$  is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm ( $\log K_{ow}$ ).

## Visualizations

### Signaling Pathway: Acetylcholinesterase Inhibition

**Methomyl** exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE). This diagram illustrates the mechanism of reversible inhibition through carbamylation.[1][12][18]



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Caption: Mechanism of reversible acetylcholinesterase (AChE) inhibition by **methomyl**.

## Experimental Workflow: Physicochemical Characterization

This diagram outlines a logical workflow for the physicochemical characterization of a chemical entity like **methomyl**.



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Caption: A generalized workflow for physicochemical property testing of a chemical.



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